3-(Furan-2-YL)-4-phenyl-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole
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Overview
Description
3-(Furan-2-YL)-4-phenyl-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with furan, phenyl, and prop-2-en-1-ylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-4-phenyl-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole typically involves multicomponent reactions. One common method involves the condensation of furan-2-carbaldehyde, phenylhydrazine, and prop-2-en-1-ylsulfanyl isothiocyanate under reflux conditions in ethanol. The reaction mixture is then subjected to cyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-YL)-4-phenyl-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or furan rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Furan-2-YL)-4-phenyl-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-(Furan-2-YL)-4-phenyl-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in its potential anticancer applications, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The furan and phenyl groups may facilitate binding to hydrophobic pockets in the target proteins, while the triazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-YL)-4-phenyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazole
- 3-(Furan-2-YL)-4-phenyl-5-(prop-2-en-1-yl)-4H-1,2,4-triazole
Uniqueness
3-(Furan-2-YL)-4-phenyl-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of the prop-2-EN-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the sulfanyl group or have different substituents at the same positions .
Properties
IUPAC Name |
3-(furan-2-yl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-11-20-15-17-16-14(13-9-6-10-19-13)18(15)12-7-4-3-5-8-12/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBNGULRHTULTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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